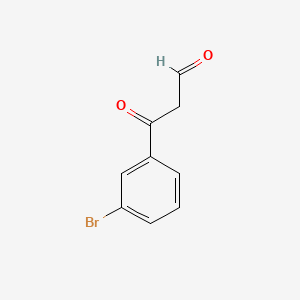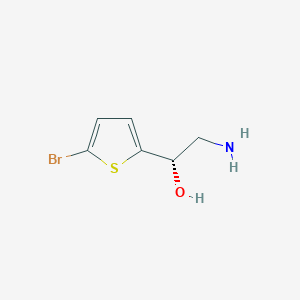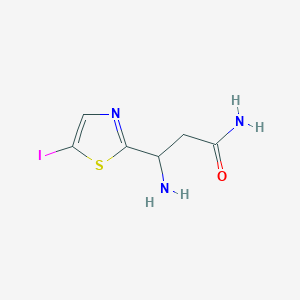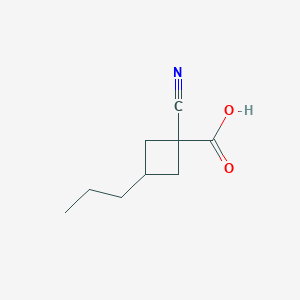![molecular formula C12H17N3 B13071561 (2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13071561.png)
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a tert-butyl group attached to the imidazo[1,2-a]pyridine core, which is further linked to a methanamine group. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine typically involves multicomponent reactions. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction, which involves the condensation of an aminoazine, an aldehyde, and an isonitrile to form the desired heterocyclic scaffold . The reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by various transition metals or metal-free catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine derivatives with oxidized functional groups, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting Sterol 14-alpha demethylase (CYP51), thereby disrupting the cell membrane and leading to cell death . This mechanism is particularly relevant in the context of its antifungal activity.
Comparación Con Compuestos Similares
Similar Compounds
Ketoconazole: Another imidazole derivative with antifungal properties.
Miconazole: A widely used antifungal agent.
Clotrimazole: Known for its broad-spectrum antifungal activity.
Uniqueness
(2-Tert-butylimidazo[1,2-A]pyridin-3-YL)methanamine is unique due to its specific structural features, such as the tert-butyl group and the methanamine linkage, which contribute to its distinct chemical and biological properties. Its ability to inhibit ergosterol formation in fungal cells sets it apart from other similar compounds, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C12H17N3 |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
(2-tert-butylimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C12H17N3/c1-12(2,3)11-9(8-13)15-7-5-4-6-10(15)14-11/h4-7H,8,13H2,1-3H3 |
Clave InChI |
CGYROGUVKQXPNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(N2C=CC=CC2=N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)
![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)

![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)


![(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)





![2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine](/img/structure/B13071538.png)
